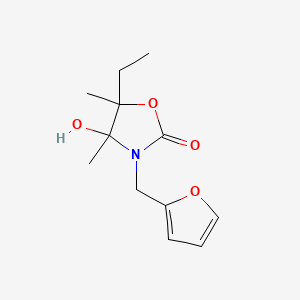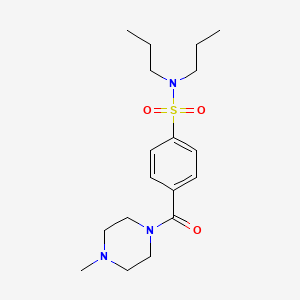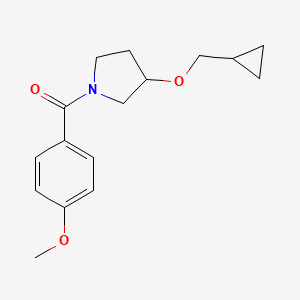![molecular formula C19H15N5O6S B11111230 4-[3-({imino[(2E)-2-(3-nitrobenzylidene)hydrazinyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11111230.png)
4-[3-({imino[(2E)-2-(3-nitrobenzylidene)hydrazinyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(IMINO{2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety, a pyrrolidinyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(IMINO{2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. For example, the synthesis might involve the reaction of 3-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate, which is then reacted with a thiol-containing compound to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the pyrrolidinyl ring and the attachment of the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(IMINO{2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid or pyrrolidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group might yield a nitrobenzoic acid derivative, while reduction could produce an aminobenzoic acid derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: Its potential biological activity could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-{3-[(IMINO{2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or activating their function. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(IMINO{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID: Similar structure but with a methoxy group instead of a nitro group.
4-{3-[(IMINO{2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID: Similar structure but with a hydroxy and methoxy group instead of a nitro group.
Uniqueness
The uniqueness of 4-{3-[(IMINO{2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the nitrophenyl group, in particular, may allow for specific interactions with biological targets that are not possible with similar compounds.
Properties
Molecular Formula |
C19H15N5O6S |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
4-[3-[(E)-N'-[(E)-(3-nitrophenyl)methylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H15N5O6S/c20-19(22-21-10-11-2-1-3-14(8-11)24(29)30)31-15-9-16(25)23(17(15)26)13-6-4-12(5-7-13)18(27)28/h1-8,10,15H,9H2,(H2,20,22)(H,27,28)/b21-10+ |
InChI Key |
UNDMBZIRTJDQMO-UFFVCSGVSA-N |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)S/C(=N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])/N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NN=CC3=CC(=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpropyl [5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11111157.png)


![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylphenol](/img/structure/B11111177.png)
![N-(4-Chlorophenyl)-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11111182.png)

![N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide](/img/structure/B11111188.png)


![N-[2-[(2Z)-2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B11111209.png)
![N-(5-Chloro-2-methylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11111211.png)
![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11111212.png)

